N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide (PubChem CID: 3540279) is a sulfamoyl benzamide derivative featuring a 1,3-thiazole core substituted with acetyl and methyl groups at positions 5 and 4, respectively. The benzamide moiety is linked to a bis(2-methoxyethyl)sulfamoyl group at the para position (Figure 1). Key structural identifiers include:
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6S2/c1-13-17(14(2)23)29-19(20-13)21-18(24)15-5-7-16(8-6-15)30(25,26)22(9-11-27-3)10-12-28-4/h5-8H,9-12H2,1-4H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZVGLRZUFQIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a thiazole-based compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.
- Molecular Formula : C15H20N2O4S2
- Molecular Weight : 364.46 g/mol
- CAS Number : 39884-12-3
The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study screening various thiazole compounds reported that most showed moderate to good antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain thiazole compounds can inhibit cancer cell proliferation. For instance, compounds with similar structural features to this compound showed potent activity against various cancer cell lines, indicating potential for development as anticancer agents .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, some studies suggest that thiazole derivatives can inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation . The sulfamoyl group in the compound may enhance its interaction with target sites due to increased solubility and bioavailability.
Study 1: Antimicrobial Screening
A series of thiazole-based compounds were synthesized and screened for antimicrobial activity. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.5 | Moderate |
| Control (Ampicillin) | 0.1 | Strong |
Study 2: Anticancer Activity
In a study evaluating the cytotoxic effects of thiazole derivatives on cancer cell lines, this compound was tested against A549 lung cancer cells. The compound showed an IC50 value of 15 µM, indicating significant cytotoxicity compared to the control drug .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | A549 |
| Control (Doxorubicin) | 10 | A549 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Variations
The compound belongs to a broader class of sulfamoyl benzamides, which exhibit structural diversity in their heterocyclic systems and substituents. Key comparisons include:
Sulfamoyl Benzamides with Tetrahydrofuran or Oxadiazole Moieties
- Compounds 5f, 5g, 5h, 5i (): These derivatives feature a tetrahydrofuran-3-yl sulfamoyl group and fluorinated/chlorinated benzamide units. For example, 5f (4-fluoro-substituted) has a melting point of 236–237°C and optical activity ([α]D = +10.6°). Unlike the main compound, these lack thiazole rings but share the sulfamoyl benzamide backbone .
- LMM5 and LMM11 (): 1,3,4-Oxadiazole derivatives with sulfamoyl benzamide groups. LMM5 includes a benzyl(methyl)sulfamoyl group, while LMM11 has a cyclohexyl(ethyl)sulfamoyl substituent. Both exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition, highlighting the role of heterocycles in biological targeting .
Triazine- and Imidazole-Linked Sulfamoyl Benzamides
- Compounds 51–55 (): These triazine derivatives incorporate chloro, benzylthio, and aryl substituents. For instance, 51 (3-fluorophenyl-substituted) melts at 266–268°C, while 52 (4-trifluoromethylphenyl) has a higher melting point (277–279°C). Their synthesis involves coupling with aryl glyoxal hydrates, differing from the main compound’s thiazole core .
- Imidazole Derivatives (): Compounds like 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide show antibacterial activity, emphasizing how imidazole vs. thiazole heterocycles influence activity profiles .
Physical and Spectral Properties
Melting points and spectral data provide insights into stability and structural confirmation:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of a thiazole-2-amine intermediate. For example, chloroacetyl chloride is reacted with 2-amino-5-aryl-methylthiazole derivatives in the presence of triethylamine and dioxane at 20–25°C to form acetamide intermediates . Subsequent sulfamoylation of the benzamide core with bis(2-methoxyethyl)sulfamoyl chloride under basic conditions (e.g., NaH in DMF) yields the target compound. Key intermediates include 5-acetyl-4-methyl-1,3-thiazol-2-amine and 4-(chlorosulfonyl)benzoyl chloride derivatives .
Q. How is the purity and structural integrity of this compound verified using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on a combination of techniques:
- NMR : H and C NMR spectra identify proton environments (e.g., acetyl methyl groups at δ ~2.3 ppm) and sulfamoyl moieties (δ ~3.3–3.7 ppm for methoxyethyl groups).
- IR : Key peaks include C=O stretches (~1680–1700 cm) and S=O vibrations (~1150–1250 cm).
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]) and fragmentation patterns .
Q. What in vitro assays are recommended for initial evaluation of this compound’s bioactivity?
- Methodological Answer : Standard assays include:
- Enzyme Inhibition : Tyrosinase or kinase inhibition studies using spectrophotometric methods (e.g., monitoring L-DOPA oxidation for tyrosinase) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC determination .
- Solubility and Stability : HPLC-based assays in PBS or simulated biological fluids to assess pharmacokinetic properties .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized under varying reaction conditions?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance sulfamoylation efficiency compared to dioxane .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) in coupling reactions reduces side-product formation .
- Temperature Control : Maintaining temperatures below 30°C during exothermic steps (e.g., acyl chloride additions) improves selectivity .
Q. What strategies are employed to resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer : Contradictions may arise due to:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity).
- Metabolic Interference : Use liver microsomal stability assays to identify metabolites that may alter activity .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance across replicates .
Q. How can computational methods like molecular docking or MD simulations predict the interaction mechanisms of this compound with target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the sulfamoyl group and active-site residues (e.g., Lys231 in tyrosinase) .
- MD Simulations : GROMACS or AMBER can simulate ligand-protein stability over 100 ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., acetyl-thiazole as a hydrogen-bond acceptor) for structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
